(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolo[5,4-d]thiazole derivatives can be prepared by expanding the conjugated backbone of the semiconducting material .Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a fused two-ring system, incorporating both sulfur and nitrogen in the ring. The presence of the allyl group suggests that the compound may have some degree of unsaturation .Scientific Research Applications
Antimicrobial Applications :
- Fluorobenzamides containing thiazole and thiazolidine, similar to the compound , have shown promising antimicrobial analogs. Compounds with a fluorine atom in the benzoyl group exhibited significant antimicrobial activity against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).
- Thiazolide derivatives, which share structural similarities, demonstrated notable antimicrobial activity. The incorporation of the 3,4,5-trimethoxybenzamide moiety was found to enhance this activity (Joshi, Bapodra, & Parekh, 1997).
Anticancer Applications :
- Thiazolides, including those structurally related to the compound, induced cell death in colon carcinoma cell lines. This suggests potential applications in cancer treatment, particularly in targeting tumors with overexpressed detoxification enzymes (Brockmann et al., 2014).
- Some benzimidazole derivatives, which bear resemblance in structure, exhibited significant anticancer activity against various human cancer cell lines. This highlights the potential of similar compounds in developing new anticancer agents (Refaat, 2010).
Other Applications :
- Synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium and tungsten, which shares some structural characteristics with the compound, has been reported. These complexes have potential applications in the field of coordination chemistry and catalysis (Tamm & Hahn, 1999).
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-5-9-23-17-13(21)7-6-8-16(17)28-20(23)22-19(24)12-10-14(25-2)18(27-4)15(11-12)26-3/h5-8,10-11H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYNJDHYDABDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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